10-((4,5-Dihydro-5-(4-nitrophenyl)-3-phenyl-1H-pyrazol-1-yl)acetyl)-10H-phenothiazine
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Overview
Description
2-(5-(4-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-1-(10H-phenothiazin-10-yl)ethanone: is a complex organic compound that features a combination of pyrazole and phenothiazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-1-(10H-phenothiazin-10-yl)ethanone typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with an appropriate diketone to form the pyrazole ring. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Nitration: The phenyl group attached to the pyrazole ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling with Phenothiazine: The final step involves coupling the nitrated pyrazole derivative with phenothiazine. This is typically achieved through a nucleophilic substitution reaction, where the ethanone group acts as a linker between the two moieties.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine moiety, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such
Biological Activity
10-((4,5-Dihydro-5-(4-nitrophenyl)-3-phenyl-1H-pyrazol-1-yl)acetyl)-10H-phenothiazine is a complex organic compound that combines the structural features of phenothiazine and pyrazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The biological activity of this compound can be attributed to its unique molecular structure, which allows for various interactions within biological systems.
Chemical Structure and Properties
The molecular formula of the compound is C18H16N4O2S, with a molecular weight of approximately 320.365 g/mol. The presence of both the phenothiazine and pyrazole moieties contributes to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C18H16N4O2S |
Molecular Weight | 320.365 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Biological Activities
The biological activities of this compound include:
1. Antitumor Activity:
Research indicates that derivatives of pyrazole have significant antitumor properties. For instance, compounds similar to this one have shown cytotoxicity against various cancer cell lines, including non-small cell lung carcinoma (NCI-H460). The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including oxidative stress and DNA damage .
2. Antimicrobial Properties:
Studies have demonstrated that related compounds exhibit antibacterial and antifungal activities. The presence of nitrophenyl groups enhances the interaction with microbial cell membranes, leading to increased permeability and cell death .
3. Anti-inflammatory Effects:
The compound has been evaluated for its anti-inflammatory properties, with findings suggesting it may inhibit pro-inflammatory cytokines and reduce inflammation in various models .
4. Antioxidant Activity:
Molecular docking studies have indicated that this compound possesses antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals .
Case Studies
Several studies highlight the biological activity of related compounds:
Study 1: Antitumor Activity Evaluation
In a study evaluating the cytotoxic effects of pyrazole derivatives on cancer cell lines, it was found that specific substitutions on the pyrazole ring significantly enhanced antitumor activity. The study used a variety of assays to measure cell viability and apoptosis induction .
Study 2: Antimicrobial Activity Assessment
A series of synthesized pyrazoline derivatives were tested against common pathogenic bacteria and fungi. Results indicated varying degrees of antimicrobial activity, with some compounds demonstrating effective inhibition at low concentrations .
Study 3: Anti-inflammatory Mechanisms
Research focusing on the anti-inflammatory potential showed that compounds similar to this compound could significantly reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .
Properties
CAS No. |
78807-67-7 |
---|---|
Molecular Formula |
C29H22N4O3S |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
2-[3-(4-nitrophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C29H22N4O3S/c34-29(32-24-10-4-6-12-27(24)37-28-13-7-5-11-25(28)32)19-31-26(21-14-16-22(17-15-21)33(35)36)18-23(30-31)20-8-2-1-3-9-20/h1-17,26H,18-19H2 |
InChI Key |
XUHIEIYCJNJZFL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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